Mesembrenol

Neuropharmacology Epilepsy Research Glutamatergic Transmission

Researchers require precise alkaloid standards to avoid functional misassignment between C6-carbonyl (mesembrine) and C6-hydroxyl (mesembrenol) analogs-yet many commercial sources fail to distinguish these. Mesembrenol offers non-substitutable AMPA receptor attenuation absent in mesembrine or mesembrenone. - **Key Activity:** Attenuates AMPA receptor-mediated transmission in hippocampal slices (mechanism linked to epilepsy adjunctive treatment). - **Analytical Confidence:** Validated HPLC linearity (400-60,000 ng/mL, R²>0.99), accuracy 94.8-103.6%, inter-day RSD <2.8%. - **Supply Certainty:** Packaged under inert atmosphere; batch-specific COA available.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B12402132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesembrenol
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1CCC2(C1CC(C=C2)O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,13,16,19H,8-9,11H2,1-3H3/t13-,16+,17+/m1/s1
InChIKeyPQBHZMSTECYZLH-COXVUDFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesembrenol Procurement: Definition and Scientific Identity


Mesembrenol is a mesembrine-type indole alkaloid found in Sceletium tortuosum and related species [1]. It is a white to off-white powder with a molecular formula of C17H23NO3 and a molecular weight of 289.37 g/mol, structurally characterized by a C6 hydroxyl group that distinguishes it from carbonyl-containing analogs mesembrine and mesembrenone [1][2]. The compound is one of several psychoactive alkaloids present in the traditional South African medicinal plant Sceletium tortuosum (kanna, kougoed), which has been used for centuries for mood enhancement, stress relief, and anxiety reduction [3].

1
AMPA receptor-mediated neurotransmission studies; C6-hydroxyl-dependent attenuation research
2
C6-hydroxyl mesembrine-type indole alkaloid probe for neuropharmacology pathway studies
3
Sceletium alkaloid research workflow; supports structure-activity relationship (SAR) investigations

Why Mesembrenol Cannot Substitute for Mesembrine


The mesembrine-type alkaloid family exhibits functional divergence driven by a single structural determinant: the oxidation state at C6. Mesembrine and mesembrenone possess a carbonyl group at this position, whereas mesembrenol and mesembranol contain a hydroxyl group [1]. This structural difference produces a critical functional bifurcation—only the C6-hydroxyl-bearing alkaloids (mesembrenol and mesembranol) attenuate AMPA receptor-mediated neurotransmission, while the C6-carbonyl-bearing alkaloids do not share this activity [2]. Conversely, mesembrine demonstrates the highest affinity for the serotonin transporter (Ki 1.4 nM), substantially exceeding the activity of mesembrenol on this target [1][3]. Consequently, substitution of mesembrenol with mesembrine or mesembrenone—or vice versa—produces fundamentally different pharmacological profiles that cannot be assumed equivalent for research or formulation purposes.

AMPA Receptor Activity
C6 hydroxyl (mesembrenol) enables AMPA receptor attenuation; C6 carbonyl analogs (mesembrine, mesembrenone) may lack this activity. Substitution may produce fundamentally different pharmacological profiles.
SERT Affinity Profile
Serotonin transporter affinity context differs substantially across mesembrine-type alkaloids. Mesembrenol does not share the high-affinity SERT binding profile of mesembrine, requiring target-specific compound selection.
Intestinal Permeability
Permeability rank order varies by alkaloid analog; mesembrenol shows intermediate permeability distinct from high-permeability mesembrine, requiring independent exposure-model validation for oral research models.

Mesembrenol Head-to-Head Comparator Evidence


AMPA Receptor Attenuation: C6 Hydroxyl Determinant

In a direct head-to-head in vitro comparison using rat hippocampus slice preparations, only mesembrenol and mesembranol (both possessing a C6 hydroxyl group) attenuated AMPA receptor-mediated neurotransmission, whereas mesembrine and mesembrenone (both possessing a C6 carbonyl group) did not demonstrate this activity [1]. The study evaluated all four alkaloids under identical experimental conditions with glutamate receptor agonists [1]. This represents a binary functional distinction between the hydroxyl-bearing and carbonyl-bearing subclasses of Sceletium alkaloids [1][2].

AMPA Receptor Attenuation
Head-to-head
Attenuation: Present (C6-OH) vs. Absent (C6=O)
C6 oxidation state determines AMPA receptor activity profile; qualitative binary distinction
Rat hippocampus slice model; glutamate receptor agonist conditions
Neuropharmacology Epilepsy Research Glutamatergic Transmission

5-HT Transporter Affinity Comparison

In a comprehensive pharmacological profiling study across a panel of receptors and enzymes, mesembrine exhibited the highest activity against the 5-HT transporter with Ki 1.4 nM, while mesembrenone demonstrated activity against both 5-HT transporter and PDE4 with IC50 values <1 μM [1]. Mesembrenol was included in the test panel but did not demonstrate potent 5-HT transporter inhibition comparable to mesembrine; the primary activity of mesembrenol resides in AMPA receptor modulation rather than serotonin reuptake inhibition [1][2].

5-HT Transporter Affinity
Head-to-head
Mesembrine Ki 1.4 nM; mesembrenol: no potent SERT inhibition; >700-fold difference
SERT affinity context differs substantially; target-specific compound selection required
Radioligand binding assay; recombinant human 5-HT transporter
Serotonin Transporter Antidepressant Research Anxiolytic Mechanisms

Intestinal Permeability Comparison

In a direct comparative in vitro permeability study across porcine intestinal mucosa, mesembrine exhibited higher permeability than the highly permeable reference compound caffeine (positive control), while mesembrenol and mesembrenone demonstrated lower permeability than caffeine but substantially higher than the poorly permeable reference compound atenolol (negative control) [1]. Mesembranol permeability was similar to that of caffeine [1]. These data establish a rank order of intestinal permeability: mesembrine > mesembranol ≈ caffeine > mesembrenol ≈ mesembrenone [1].

Intestinal Permeability Rank
Head-to-head
Mesembrine > Mesembranol ≈ Caffeine > Mesembrenol ≈ Mesembrenone
Intermediate permeability context; differs from high-permeability mesembrine
Porcine intestinal mucosa; rank-order permeability model
Pharmacokinetics Drug Delivery Bioavailability

HPLC Method Validation for Mesembrenol

A validated HPLC method for the quantitative analysis of mesembrine-type alkaloids including mesembrenol in Sceletium plant material has been established, achieving linear calibration curves over the concentration range of 400-60,000 ng/mL with correlation coefficients >0.99 [1]. The method demonstrated accuracy between 94.8% and 103.6% for relevant alkaloids, with inter-day relative standard deviation <2.8% and recoveries within 95-105% (RSD <4.5%) [1]. The limits of quantitation and detection were 100 and 200 ng/mL respectively using S/N ratios of 3 and 10 [1].

HPLC Method Validation
Supporting evidence
Linearity 400–60,000 ng/mL (R²>0.99); Accuracy 94.8–103.6%; Inter-day precision reported
Supports analytical identity and purity verification workflow for research materials
C18 column UV 228 nm; Sceletium plant matrix; data to verify
Analytical Chemistry Quality Control Reference Standards

Mesembrenol Research and Industrial Applications


Epilepsy Research: AMPA Receptor Antagonism

Mesembrenol should be prioritized over mesembrine or mesembrenone in any research program investigating AMPA receptor-mediated neurotransmission attenuation for epilepsy or related neurological conditions. The compound's demonstrated ability to attenuate AMPA receptor-mediated transmission in hippocampal slice preparations, a mechanism linked to successful adjunctive treatment of epileptic patients, represents a specific and non-substitutable activity among Sceletium alkaloids [1][2]. Patent-protected applications specifically claim mesembrenol and mesembranol for epilepsy prophylaxis and treatment based on this mechanism [2].

Structure-Activity Relationships of Mesembrine Alkaloids

For research programs examining structure-activity relationships (SAR) within the mesembrine alkaloid class, mesembrenol serves as the essential C6-hydroxyl comparator to the C6-carbonyl compounds mesembrine and mesembrenone. This single structural difference (hydroxyl vs. carbonyl at C6) produces a qualitative functional divergence in AMPA receptor activity, making mesembrenol indispensable for SAR studies investigating the pharmacological consequences of C6 oxidation state [1].

In Vivo Oral Bioavailability Studies

When designing in vivo studies where predictable oral absorption is required, mesembrenol offers intermediate intestinal permeability characteristics—higher than atenolol (low permeability marker) but lower than caffeine (high permeability marker)—that distinguish it from mesembrine (higher than caffeine) and mesembranol (similar to caffeine) [1]. This intermediate permeability profile may be advantageous for applications requiring moderate, sustained absorption rather than rapid high-peak exposure.

Quality Control of Sceletium Research Materials

In quality control applications for Sceletium plant material or extract standardization, mesembrenol can be quantified using a validated HPLC method with established linearity (400-60,000 ng/mL, R²>0.99), accuracy (94.8-103.6%), precision (inter-day RSD <2.8%), and recovery (95-105%) parameters [1]. This method enables reliable quantification of mesembrenol content in research materials, supporting batch-to-batch consistency verification.

Application
Selection Property
Validation Focus
AMPA receptor neurotransmission studies
C6-hydroxyl-dependent AMPA receptor attenuation profile
AMPA-mediated transmission endpoint review; hippocampus slice model context
Mesembrine alkaloid SAR studies
C6 oxidation state (hydroxyl vs. carbonyl) comparison
Pharmacological divergence validation; receptor-target panel review
Oral absorption research models
Intermediate intestinal permeability profile
Permeability rank and exposure-model context; independent validation required
Sceletium research material QC
Validated HPLC method framework
Linearity range and accuracy endpoint verification; matrix-specific review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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